L-N(omega)-Nitroarginine-(4R)-amino-L-proline amide
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Overview
Description
L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide typically involves the reaction of an activated carboxylic acid with an amine. One common method is the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another approach involves the use of potassium acyltrifluoroborates (KATs) and amines, which are oxidized to amides with hydrogen peroxide .
Industrial Production Methods
Industrial production of amides often employs large-scale synthesis techniques that minimize the use of hazardous reagents and solvents. Electrosynthesis is a greener alternative that has gained popularity for the preparation of amides. This method uses electrochemical conditions to drive the reaction, reducing the need for traditional coupling agents and making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the nitrogen or carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for dehydration to form nitriles, and lithium aluminum hydride (LiAlH4) for reduction to amines . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 yields the corresponding amine, while oxidation with hydrogen peroxide produces nitro derivatives .
Scientific Research Applications
L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing the normal substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide can be compared to other amides such as N-methylpropionamide and N,N-dimethylacetamide. While these compounds share the amide functional group, this compound is unique due to its specific structure and the presence of additional functional groups that confer distinct chemical properties .
List of Similar Compounds
- N-methylpropionamide
- N,N-dimethylacetamide
- N,N-dimethylformamide
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H22N8O4 |
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Molecular Weight |
330.34 g/mol |
IUPAC Name |
(2S,4R)-4-[[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]amino]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H22N8O4/c12-7(2-1-3-15-11(14)18-19(22)23)10(21)17-6-4-8(9(13)20)16-5-6/h6-8,16H,1-5,12H2,(H2,13,20)(H,17,21)(H3,14,15,18)/t6-,7+,8+/m1/s1 |
InChI Key |
IUFRDGFKAVLPFZ-CSMHCCOUSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N |
Canonical SMILES |
C1C(CNC1C(=O)N)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
Origin of Product |
United States |
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